molecular formula C40H53N3O12 B12656148 Rifamycin AMI-DA

Rifamycin AMI-DA

Cat. No.: B12656148
M. Wt: 767.9 g/mol
InChI Key: DVSYDJZNVVAOFS-IJXNNHEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimenthyl 2,6-naphthalenedicarboxylate typically involves the esterification of 2,6-naphthalenedicarboxylic acid with dimenthyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of dimenthyl 2,6-naphthalenedicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimenthyl 2,6-naphthalenedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimenthyl 2,6-naphthalenedicarboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of dimenthyl 2,6-naphthalenedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2,6-dicarboxylic acid: A direct oxidation product of dimenthyl 2,6-naphthalenedicarboxylate.

    2,6-Dihydroxynaphthalene: A reduction product.

    Brominated or nitrated naphthalene derivatives: Products of electrophilic substitution reactions .

Uniqueness

Its structural features make it a valuable compound in synthetic chemistry and materials science .

Properties

Molecular Formula

C40H53N3O12

Molecular Weight

767.9 g/mol

IUPAC Name

(9Z,19Z,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(morpholin-4-yliminomethyl)-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C40H53N3O12/c1-19-10-9-11-20(2)39(51)42-30-25(18-41-43-13-16-53-17-14-43)35(48)27-28(36(30)49)34(47)24(6)37-29(27)38(50)40(7,55-37)54-15-12-26(52-8)21(3)32(45)23(5)33(46)22(4)31(19)44/h9-12,15,18-19,21-23,26,31-33,44-49H,13-14,16-17H2,1-8H3,(H,42,51)/b10-9-,15-12-,20-11-,41-18?

InChI Key

DVSYDJZNVVAOFS-IJXNNHEOSA-N

Isomeric SMILES

CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCOCC5)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCOCC5)C

Origin of Product

United States

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